REACTION_CXSMILES
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[CH2:1]([P:9]([CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=O)[OH:10])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(Cl)([Cl:23])(=O)=O>C(Cl)(Cl)(Cl)Cl>[CH2:1]([P:9]([Cl:23])([CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:10])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
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Name
|
|
Quantity
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1.67 g
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Type
|
reactant
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Smiles
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C(CC1=CC=CC=C1)P(O)(=O)CCC1=CC=CC=C1
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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1.46 g
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Type
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reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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while refluxing for 2 hours
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Duration
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2 h
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Type
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DISTILLATION
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Details
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The solvent and excess sulfuryl chloride were distilled off under reduced pressure
|
Name
|
|
Type
|
product
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Smiles
|
C(CC1=CC=CC=C1)P(=O)(CCC1=CC=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |